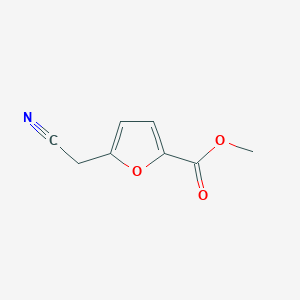

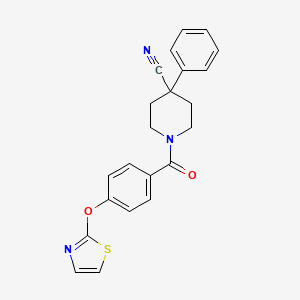

![molecular formula C16H13ClN2O3 B2990634 2-[(6-氯-2-苯基-1H-1,3-苯并咪唑-1-基)氧基]丙酸 CAS No. 282523-40-4](/img/structure/B2990634.png)

2-[(6-氯-2-苯基-1H-1,3-苯并咪唑-1-基)氧基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid” is a compound with the molecular formula C16H13ClN2O3 and a molecular weight of 316.74. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have a broad range of chemical and biological properties and are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to various benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

Molecular Structure Analysis

The molecular structure of “2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid” consists of a benzimidazole ring attached to a propanoic acid group via an oxygen atom. The benzimidazole ring itself is a fused aromatic ring structure that consists of a benzene ring fused to an imidazole ring .

科学研究应用

合成和表征

该化合物一直是开发新的合成方法的重点。例如,Ghandi、Zarezadeh 和 Taheri(2011 年)报道了一种新型的基于异氰酸酯的三组分合成方法,该方法可以生成苯并咪唑稠合的 1,4-二氮杂戊-5-酮,展示了该化合物在以中等至极好的收率创建复杂杂环结构中的用途 苯并咪唑并[1,2-a][1,4]二氮杂戊酮的新型基于异氰酸酯的三组分合成。

抗菌活性

该化合物的衍生物已对其抗菌特性进行了评估。Göker 等人(2002 年)合成了新的 2-取代苯基-1H-苯并咪唑衍生物,并测试了它们对念珠菌属的活性,表明这些衍生物在开发抗菌剂中的潜力 一些新的 2-取代苯基-1H-苯并咪唑-5-腈的合成及其对念珠菌属的有效活性。

抗癌评估

另一个重要的研究领域是合成和评估 2-苯并咪唑丙酸衍生物的抗癌特性。Salahuddin、Shaharyar、Mazumder 和 Ahsan(2014 年)合成了一系列苯并咪唑衍生物并评估了它们的抗癌潜力,表明其中一些化合物对癌细胞系表现出中等的活性 2-(萘-1-基甲基/萘-2-基氧基甲基)-1-[5-(取代苯基)-[1,3,4]恶二唑-2-基甲基]-1H-苯并咪唑的合成、表征和抗癌评估。

DNA 结合和细胞毒性

基于苯并咪唑的化合物,如所讨论的化合物,也因其 DNA 结合能力和对癌细胞的细胞毒性而受到探索。Anup Paul 等人(2015 年)合成了新的基于苯并咪唑的席夫碱铜(II)配合物,并研究了它们与 DNA 的相互作用,证明了对各种癌细胞系具有显着的体外细胞毒性作用 一系列新的基于苯并咪唑的席夫碱铜(II)配合物的合成、DNA 结合、细胞 DNA 损伤和细胞毒性。

催化和化学转化

此外,该化合物的衍生物用于催化和化学转化。Tan 等人(2017 年)报道了无反应性 C(sp3)-H 键与唑 C(sp2)-H 键的氧化交叉偶联,为 β-唑基丙酸衍生物提供了快速途径,突出了该化合物在促进复杂化学反应中的作用 铜或镍使能的无反应性 C(sp3)-H 键与唑 C(sp2)-H 键的氧化交叉偶联:快速获得 β-唑基丙酸衍生物。

作用机制

Target of Action

Benzimidazole derivatives are known to interact with various enzymes and receptors in the body . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Mode of Action

For instance, some benzimidazole derivatives can deactivate certain enzymes by forming a covalent bond with them . The compound’s interaction with its targets can lead to changes in the target’s function, which can have downstream effects on various biochemical pathways.

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of pathways due to their diverse biological and clinical applications . The affected pathways can have downstream effects on various biological processes, including cell growth, metabolism, and immune response.

Pharmacokinetics

The rate of reaction of similar compounds is known to be influenced by factors such as the substituents in the aromatic ring and the ph of the environment . These factors can impact the compound’s bioavailability.

Result of Action

Benzimidazole derivatives are known to have a wide range of biological effects, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of the compound’s reaction . Additionally, the presence of other compounds in the environment can also impact the compound’s action. For example, the presence of certain enzymes or receptors can influence the compound’s interaction with its targets.

属性

IUPAC Name |

2-(6-chloro-2-phenylbenzimidazol-1-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c1-10(16(20)21)22-19-14-9-12(17)7-8-13(14)18-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSDCECPVWEHCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)

![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2990556.png)

![2-(3-(3-chlorophenyl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2990557.png)

![5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2990561.png)

![(5-chloro-4-{[(4-fluorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-3-yl)methyl 4-methylphenyl sulfide](/img/structure/B2990562.png)

![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2990567.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2990573.png)